Crassicaulin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This bioactive alkaloid is found in various Aconitum species and is known for its analgesic properties. It has been clinically used in China for pain relief and possesses feeding deterrent activity against certain insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crassicaulin A can be synthesized through partial synthesis from yunaconitine, which has a similar skeleton but contains an α-hydroxyl group at C-3 . The synthetic routes involve complex reaction conditions and purification steps to achieve a high yield of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Aconitum species, followed by purification processes such as boiling, steaming, and sand frying . These methods ensure the safety and efficacy of the compound by reducing its cardiotoxicity and transforming it into less toxic derivatives.
Chemical Reactions Analysis
Types of Reactions: Crassicaulin A undergoes various chemical reactions, including hydroxylation, which is a significant metabolic pathway . This reaction involves the addition of hydroxyl groups to the compound, leading to the formation of hydroxylated metabolites.
Common Reagents and Conditions: Hydroxylation of this compound is typically carried out using liver S9 fraction in vitro, highlighting inter-species differences in metabolism between rats and humans . The reaction conditions involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.
Major Products Formed: The major products formed from the hydroxylation of this compound include yunaconitine and deoxyjesaconitine . These metabolites exhibit different pharmacological activities and toxicities compared to the parent compound.
Scientific Research Applications
Crassicaulin A has a wide range of scientific research applications:
Mechanism of Action
Crassicaulin A exerts its effects primarily through its interaction with specific molecular targets and pathways. The hydroxylation metabolism of this compound leads to the formation of bioactive metabolites that can interact with various receptors and enzymes in the body . These interactions result in analgesic effects and other pharmacological activities.
Comparison with Similar Compounds
Crassicaulin A is unique among diterpenoid alkaloids due to its specific structural features and pharmacological activities. Similar compounds include yunaconitine and deoxyjesaconitine, which share structural similarities but differ in their hydroxylation patterns and biological effects . The uniqueness of this compound lies in its specific hydroxylation sites and the resulting bioactive metabolites.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDXIGXYWVWQX-MELBLISISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.